Ingenol 3-palmitate
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Overview
Description
Ingenol 3-palmitate is a diterpenoid compound derived from the plant genus Euphorbia. It is a member of the ingenane class of diterpenoids, which are known for their complex structures and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of skin conditions such as actinic keratosis.
Mechanism of Action
Target of Action
Ingenol 3-palmitate, also known as ingenol mebutate, is a selective small molecule activator of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . It has a dual mechanism of action comprising of a rapid induction of necrosis that specifically targets dysplastic cells, as well as neutrophil-mediated immunostimulatory effects .
Biochemical Pathways
This compound has been shown to bind and activate Protein Kinase C (PKC), which plays a role in several biochemical pathways . The activation of PKC can lead to various downstream effects, including the induction of apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations . Hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .
Result of Action
This compound has been found to exhibit significant cytotoxicity against certain cancer cell lines . It is also a potent HIV-1 inhibitor with an IC50 value of 4.1 nM . The compound’s action results in cell death in actinic keratosis, although the exact pharmacodynamics are unknown .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is derived from the sap of the Euphorbia peplus plant , suggesting that its production and availability may be influenced by environmental conditions affecting this plant.
Biochemical Analysis
Biochemical Properties
Ingenol 3-palmitate interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit HIV-1 with an IC50 value of 4.1 nM . This suggests that this compound may interact with enzymes and proteins involved in the HIV-1 replication cycle.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to exhibit cytotoxicity against the A549 cancer cell line . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. A study has shown that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ingenol 3-palmitate involves multiple steps, including the transformation of starting materials into intermediates that can be further modified to yield the final product. One notable synthetic route involves the use of a Pauson-Khand cyclization reaction, which forms a key intermediate that can be further elaborated through a series of oxidation, reduction, and rearrangement reactions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ingenol from Euphorbia plants, followed by esterification with palmitic acid. This process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ingenol 3-palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of different analogs.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and selenium dioxide (SeO2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various ingenol derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex diterpenoids.
Biology: Ingenol 3-palmitate is used in studies investigating cell signaling pathways and protein interactions.
Medicine: The compound has shown promise in the treatment of actinic keratosis and other skin conditions due to its ability to induce cell death in abnormal cells.
Industry: this compound is used in the development of topical formulations for dermatological applications
Comparison with Similar Compounds
Ingenol 3-palmitate is unique among ingenane diterpenoids due to its specific esterification with palmitic acid. Similar compounds include:
Ingenol 3-angelate: Known for its use in the treatment of actinic keratosis.
Ingenol 3-myristate: Another esterified ingenol derivative with distinct biological activities.
Ingenol 6,7-epoxy-3-tetradecanoate: Exhibits significant cytotoxicity against certain cancer cell lines.
This compound stands out due to its specific esterification, which influences its biological activity and therapeutic potential.
Properties
CAS No. |
52557-26-3 |
---|---|
Molecular Formula |
C36H58O6 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-24(2)22-35-25(3)20-28-30(34(28,4)5)27(32(35)40)21-26(23-37)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31-,33+,35+,36+/m1/s1 |
InChI Key |
DOSPRDHNGNPKKJ-IYPSJCSWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Appearance |
Oil |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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